Lipophilicity Advantage: LogP of Target Compound vs. Piperidine Analog
The target compound (pyrrolidine analog) exhibits a calculated LogP of 1.8107, which is 0.0425 log units lower than the piperidine analog (LogP = 1.8532), representing a approximately 2.3% reduction in octanol-water partition coefficient . This lower lipophilicity, combined with identical TPSA (41.05 Ų), H_acceptors (4), H_donors (1), and rotatable bonds (2), positions the target compound slightly closer to the optimal CNS drug-like space defined by the MPO desirability score, where LogP values between 1 and 3 are generally preferred . The 5-membered pyrrolidine ring also contributes to a smaller molecular volume relative to the 6-membered piperidine, potentially affording advantages in targets with sterically constrained binding pockets [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) and TPSA |
|---|---|
| Target Compound Data | LogP = 1.8107; TPSA = 41.05 Ų; H_Acceptors = 4; H_Donors = 1; Rotatable_Bonds = 2 |
| Comparator Or Baseline | N,N-dimethyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride: LogP = 1.8532; TPSA = 41.05 Ų; H_Acceptors = 4; H_Donors = 1; Rotatable_Bonds = 2 |
| Quantified Difference | ΔLogP = -0.0425; ΔTPSA = 0.00 Ų; ΔH_Acceptors = 0; ΔH_Donors = 0; ΔRotatable_Bonds = 0 |
| Conditions | Computational chemistry data from vendor technical datasheets (Leyan vs. ChemScence) using standardized in silico prediction algorithms |
Why This Matters
For procurement decisions in CNS-targeted drug discovery programs, even small differences in LogP can influence blood-brain barrier penetration and off-target binding profiles, making the pyrrolidine variant a rationally preferable starting point when lower lipophilicity is desired.
- [1] Wager, T.T. et al. (2010). 'Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and in Vivo Pharmacokinetic Parameters.' ACS Chemical Neuroscience, 1(6), 420-434. DOI: 10.1021/cn100007x View Source
